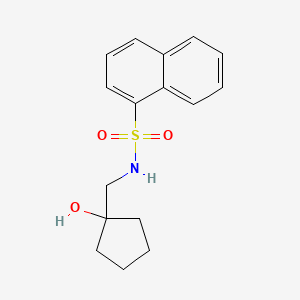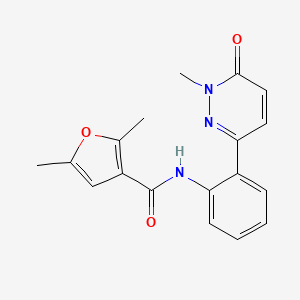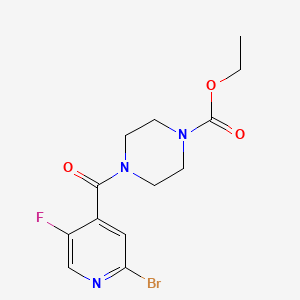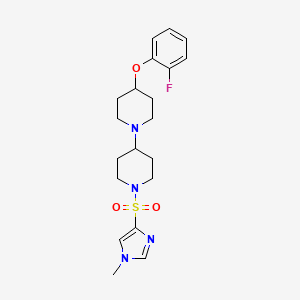![molecular formula C10H16N4O2S B2493422 (4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid CAS No. 560995-24-6](/img/structure/B2493422.png)
(4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazole derivatives involves multiple steps, including the use of X-ray diffraction techniques and characterized by IR, 1H NMR, and 13C NMR to confirm the molecular structure. For example, Şahin et al. (2014) describe the synthesis and structural studies of related triazole compounds, showcasing the importance of intermolecular hydrogen bonds in the formation of complex frameworks (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Molecular Structure Analysis
The molecular structure of triazole compounds is often analyzed using X-ray diffraction, NMR spectroscopy, and other advanced techniques. For instance, the study by Orek, Koparir, and Koparır (2012) on a triazol compound highlights the detailed molecular geometry, vibrational frequencies, and chemical shift values obtained through density functional methods (Orek, Koparir, & Koparır, 2012).
Chemical Reactions and Properties
Triazole compounds engage in various chemical reactions, contributing to their diverse properties. For example, Holota et al. (2018) discuss the synthesis of triazolylsulfanyl compounds via ring-switching hydrazinolysis, highlighting the versatility of triazole chemistry (Holota, Shylych, Derkach, Karpenko, Gzella, & Lesyk, 2018).
Physical Properties Analysis
The physical properties of triazole derivatives, including their stability, solubility, and crystalline structure, are crucial for their practical applications. Studies such as the one by Zubatyuk et al. (2008) provide insight into the relative stability of conformers and tautomers, demonstrating the solid-state existence of related compounds (Zubatyuk, Shishkina, Kucherenko, Mazur, & Shishkin, 2008).
Chemical Properties Analysis
The chemical properties of triazole compounds, such as acidity and reactivity, are influenced by their structure. Kaplaushenko (2014) explores the acid-base properties of triazole derivatives, providing valuable information on their ionization constants and the impact of structural characteristics on acidity (Kaplaushenko, 2014).
科学的研究の応用
1. Synthesis of Nitrogen/Sulfur Heterocycles
A study by Boraei et al. (2020) discusses the synthesis of nitrogen and sulfur heterocyclic systems, including 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. This compound plays a role in the formation of various hybrid structures involving indole, 1,2,4-triazole, pyridazine, and quinoxaline, showcasing its utility in creating diverse heterocyclic compounds (Boraei, A., Sarhan, A. A., Yousuf, S., & Barakat, A., 2020).
2. Structural Studies
Şahin et al. (2014) conducted structural studies using X-ray diffraction techniques on compounds closely related to 4-amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl-acetic acid. These studies provide insights into the molecular structure and potential interactions of similar compounds (Şahin, O., Kantar, C., Şaşmaz, S., Gümrükçüoğlu, N., & Büyükgüngör, O., 2014).
3. Synthesis and Antimicrobial Activity
Taha and El-Badry (2007) explored the use of similar compounds in synthesizing 1,2,4-triazoles and their derivatives, which were tested for antimicrobial activity. This highlights the potential of 4-amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl-acetic acid in developing antimicrobial agents (Taha, M., & El-Badry, S. M., 2007).
4. Exploration in Crystal and Molecular Structure
Zubatyuk et al. (2008) investigated the molecular structure and tautomerism of a compound similar to 4-amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl-acetic acid. This research contributes to understanding the properties and behaviors of such compounds in different states (Zubatyuk, R., Shishkina, S., Kucherenko, L. I., Mazur, I., & Shishkin, O., 2008).
特性
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c11-14-9(7-4-2-1-3-5-7)12-13-10(14)17-6-8(15)16/h7H,1-6,11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMIWOVWBTUIMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-N-(2-ethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2493339.png)
![2-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2493342.png)
![4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2493343.png)
![(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B2493344.png)
![N-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/no-structure.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2493348.png)


![2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide](/img/structure/B2493351.png)

![8-(2,3-dimethylphenoxy)-2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2493355.png)

